Fisetin 8-C-glucoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

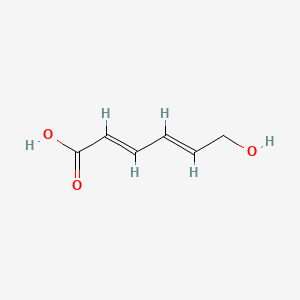

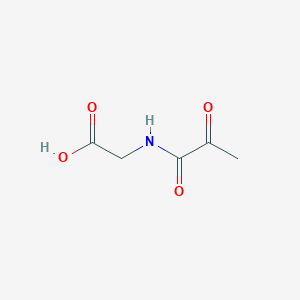

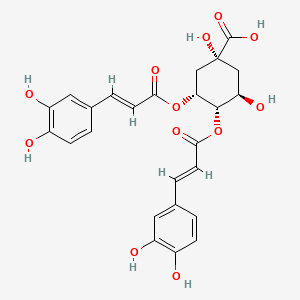

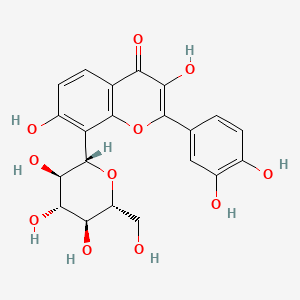

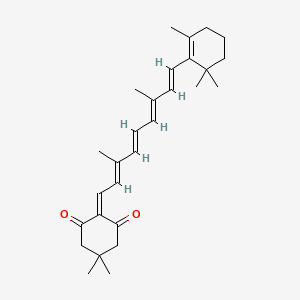

Fisetin 8-C-glucoside is a flavone C-glycoside that is fisetin substituted by a beta-D-glucopyranosyl residue at position 8 via a C-glycosidic linkage. It has a role as a plant metabolite. It is a flavone C-glycoside, a tetrahydroxyflavone, a 3'-hydroxyflavonoid and a 7-hydroxyflavonol. It derives from a fisetin.

Scientific Research Applications

Subheading Neuroprotection Against Oxidative Stress

Fisetin 8-C-glucoside, as part of the flavonoid fisetin, shows potent neuroprotective effects. It offers protection against oxidative stress (OS), a major factor in neurodegenerative diseases. By preserving the chemical integrity of cellular components, fisetin reduces the risk of disorders like Alzheimer's and Parkinson's. Its antioxidant properties help diminish oxidative stress, curtail neurotoxicity, and inhibit neuro-inflammation. Furthermore, fisetin maintains mitochondrial functions and hinders the production of nitric oxide, contributing to its neuroprotective roles. At the molecular level, it modulates pathways like PI3K/Akt, Nrf2, NF-κB, protein kinase C, and MAPK, crucial for preventing oxidative stress, inflammatory responses, and cytotoxicity (Syed Shams ul Hassan et al., 2022).

Anticancer Applications

Subheading Anticancer Efficacy and Mechanisms

This compound, as a component of fisetin, exhibits remarkable anticancer potential. Dietary flavonoids like fisetin play a significant role in cancer prevention and treatment by influencing key enzymes and receptors in signal transduction pathways. These pathways are related to cell proliferation, differentiation, apoptosis, inflammation, angiogenesis, metastasis, and reversing multidrug resistance. The cytotoxic activity of fisetin against cancerous cells is well-documented, with extensive research underscoring its chemopreventive and therapeutic effects. It impacts molecular targets and mechanisms contributing to its anticancer activity, suggesting its potential as a complementary drug in cancer prevention and treatment (Robert Kubina et al., 2022).

Antioxidant Applications

Subheading Comprehensive Antioxidant Effects

Fisetin, including this compound, is recognized for its comprehensive antioxidant effects. Its ability to traverse cellular membranes allows it to interact with various redox-related signaling pathways. Fisetin effectively enhances the body's antioxidant defense by reinforcing enzymatic and non-enzymatic antioxidants, chelating transition metal ions, and functioning as a substrate for oxidoreductase activities. It extends beyond mere free radical scavenging, impacting pathways like NF-κB, Nrf2, MAPK, and PI3K/Akt, which are pivotal in mediating its antioxidant activity. This multifaceted approach suggests the potential for broader applications in managing oxidative stress-related disorders (A. Naeimi & M. Alizadeh, 2017).

Properties

CAS No. |

108335-27-9 |

|---|---|

Molecular Formula |

C21H20O11 |

Molecular Weight |

448.4 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |

InChI |

InChI=1S/C21H20O11/c22-6-12-15(27)16(28)18(30)21(31-12)13-10(24)4-2-8-14(26)17(29)19(32-20(8)13)7-1-3-9(23)11(25)5-7/h1-5,12,15-16,18,21-25,27-30H,6H2/t12-,15-,16+,18-,21+/m1/s1 |

InChI Key |

GVDZEEZFEKPWPL-GOXGMXGVSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |

SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

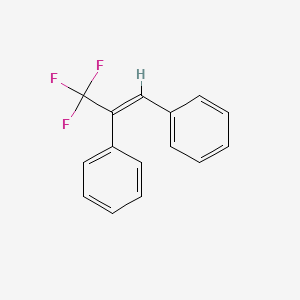

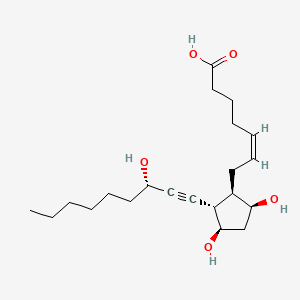

![(5E)-5-[(3aS,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B1237867.png)

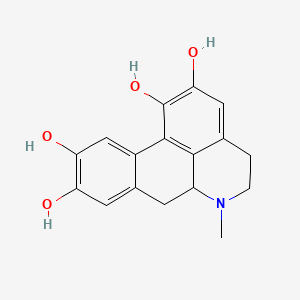

![[(8R,9S,10R,13S,14S)-3-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] (Z)-3-acetyloxybut-2-enoate](/img/structure/B1237872.png)